molecular formula C37H74 B14290495 1,1,2,2-Tetraoctylcyclopentane CAS No. 113818-16-9

1,1,2,2-Tetraoctylcyclopentane

Cat. No.: B14290495
CAS No.: 113818-16-9
M. Wt: 519.0 g/mol
InChI Key: UFPMOTRQPDQBIZ-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraoctylcyclopentane is a cyclopentane derivative substituted with four octyl (C₈H₁₇) groups at the 1,1,2,2 positions. Its synthesis likely involves alkylation of cyclopentane precursors, analogous to methods described for methyl- and hydroxyl-substituted cyclopentanes .

Properties

CAS No.

113818-16-9

Molecular Formula

C37H74

Molecular Weight

519.0 g/mol

IUPAC Name

1,1,2,2-tetraoctylcyclopentane

InChI

InChI=1S/C37H74/c1-5-9-13-17-21-25-30-36(31-26-22-18-14-10-6-2)34-29-35-37(36,32-27-23-19-15-11-7-3)33-28-24-20-16-12-8-4/h5-35H2,1-4H3

InChI Key

UFPMOTRQPDQBIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(CCCC1(CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,2,2-Tetraoctylcyclopentane typically involves the alkylation of cyclopentane with octyl halides under specific reaction conditions. The process can be summarized as follows:

    Synthetic Routes: The primary synthetic route involves the reaction of cyclopentane with octyl halides (such as octyl bromide) in the presence of a strong base like sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around 80-100°C to facilitate the reaction.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

1,1,2,2-Tetraoctylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution. Some of the key reactions are:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon). This reaction leads to the formation of the corresponding alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, resulting in the formation of substituted cyclopentane derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and metal catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

    Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted cyclopentane derivatives.

Scientific Research Applications

1,1,2,2-Tetraoctylcyclopentane has a wide range of scientific research applications, including:

    Chemistry: In organic chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.

    Biology: The compound’s stability and hydrophobic nature make it useful in the study of membrane proteins and lipid bilayers. It can be used as a model compound to investigate the interactions between lipids and proteins.

    Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit biological activity, such as anti-inflammatory or anticancer effects.

    Industry: The compound is used in the production of specialty chemicals and materials. Its hydrophobic nature makes it suitable for applications in coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetraoctylcyclopentane is primarily related to its hydrophobic nature and ability to interact with lipid membranes. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in the study of membrane-associated processes and the development of drug delivery systems.

    Molecular Targets and Pathways: The compound may interact with membrane proteins, influencing their function and activity. It can also modulate signaling pathways by altering the lipid environment of the cell membrane.

Comparison with Similar Compounds

Branched Alkanes: Tetramethylpentanes

Example Compounds :

  • 2,2,3,3-Tetramethylpentane
  • 2,2,4,4-Tetramethylpentane

Key Differences :

  • Molecular Weight : Tetramethylpentanes (e.g., ~114 g/mol) are significantly lighter than 1,1,2,2-Tetraoctylcyclopentane (estimated ~522 g/mol) due to shorter methyl substituents .
  • Physical Properties : Tetramethylpentanes exhibit lower boiling points (~278–335 K) compared to the much higher boiling point expected for Tetraoctylcyclopentane, which is typical of long-chain alkyl derivatives .
  • Applications : Branched alkanes are used as fuel additives or low-viscosity solvents, whereas Tetraoctylcyclopentane’s bulkier structure may suit high-temperature lubricants or plasticizers.

Table 1: Physical Properties Comparison

Compound Molecular Weight (g/mol) Boiling Point (K) Polarity Application
2,2,3,3-Tetramethylpentane 114.23 278.3 Nonpolar Fuel additive
This compound ~522 >500 (estimated) Nonpolar Lubricant/Surfactant

Functionalized Cyclopentanes: Methylcyclopentanones

Example Compounds :

  • 3-Methylcyclopentanone
  • 2,3-Dihydroxy-3-methyl-cyclopentanone

Key Differences :

  • Functional Groups: Methylcyclopentanones contain ketone or hydroxyl groups, increasing polarity and reactivity compared to the nonpolar Tetraoctylcyclopentane .
  • Solubility: Polar functional groups make methylcyclopentanones soluble in polar solvents (e.g., ethanol), whereas Tetraoctylcyclopentane is likely soluble in hydrocarbons or chlorinated solvents.
  • Applications: Methylcyclopentanones are used in fragrances or pharmaceuticals, while Tetraoctylcyclopentane’s hydrophobicity suits coatings or encapsulation .

Heterocyclic Analogs: Silacyclopentanes

Example Compound :

  • 1,1,3,3-Tetramethyl-2-oxa-1,3-disilacyclopentane

Key Differences :

  • Structure : The silacyclopentane contains silicon and oxygen atoms, altering electronic properties and thermal stability compared to the all-carbon cyclopentane backbone .
  • Molecular Weight : The silacyclopentane (160.36 g/mol) is lighter than Tetraoctylcyclopentane, but its heteroatoms may enhance stability under extreme conditions .

Polar Cyclopentane Derivatives: Dicarboxylic Acids

Example Compound :

  • 1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid

Key Differences :

  • Polarity : Carboxylic acid groups render this compound hydrophilic, contrasting with Tetraoctylcyclopentane’s hydrophobicity .
  • Applications: Dicarboxylic acids are used in polymer synthesis, whereas Tetraoctylcyclopentane’s nonpolarity may favor use in waterproofing or phase-transfer catalysis .

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